molecular formula C10H16N4O B1470802 2-cyclopropyl-N4-(2-methoxyethyl)pyrimidine-4,6-diamine CAS No. 1505262-21-4

2-cyclopropyl-N4-(2-methoxyethyl)pyrimidine-4,6-diamine

Cat. No.: B1470802
CAS No.: 1505262-21-4
M. Wt: 208.26 g/mol
InChI Key: RJBYVDGTQDKQOE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N4-(2-methoxyethyl)pyrimidine-4,6-diamine is a pyrimidine-based diamine derivative characterized by a cyclopropyl substituent at the 2-position and a 2-methoxyethyl group at the N4 position. Its structure combines a rigid cyclopropane ring with a polar methoxyethyl chain, which may enhance both lipophilic interactions and aqueous solubility.

Properties

IUPAC Name

2-cyclopropyl-4-N-(2-methoxyethyl)pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-15-5-4-12-9-6-8(11)13-10(14-9)7-2-3-7/h6-7H,2-5H2,1H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBYVDGTQDKQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC(=C1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-N4-(2-methoxyethyl)pyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry. This compound is part of a broader class of pyrimidine analogs that have been studied for their therapeutic applications, including their roles as enzyme inhibitors and antiparasitic agents.

Chemical Structure and Properties

The molecular formula for this compound is C9H12N4C_9H_{12}N_4, and it features a pyrimidine ring substituted with a cyclopropyl group and a methoxyethyl chain. The structural characteristics contribute to its interaction with biological targets, particularly enzymes involved in metabolic pathways.

Inhibition of Dihydrofolate Reductase (DHFR)

Recent studies have highlighted the compound's potential as an inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), an enzyme critical for folate metabolism in malaria parasites. In vitro assays have demonstrated that derivatives of pyrimidine compounds exhibit promising inhibitory activity against both wild-type and mutant strains of PfDHFR. For example, related compounds showed Ki values ranging from 1.3 to 243 nM, indicating significant potency against the enzyme .

Antiparasitic Activity

In addition to enzyme inhibition, this compound has been evaluated for its antiparasitic properties. Compounds with similar structures have shown IC50 values in the low micromolar range against P. falciparum, suggesting that modifications to the pyrimidine core can enhance biological efficacy .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to PfDHFR. The results indicate strong interactions with key residues in the enzyme's active site, supporting the observed inhibitory activity. The predicted binding energies were comparable to known inhibitors such as pyrimethamine .

Structure-Activity Relationship (SAR) Analysis

A structure-activity relationship analysis has revealed that variations in substituents at the 6-position of the pyrimidine ring significantly affect biological activity. For instance, substituents that increase hydrophobic interactions tend to enhance inhibitory potency against PfDHFR . This finding underscores the importance of optimizing chemical structures for improved therapeutic outcomes.

Data Tables

Compound NameMolecular FormulaKi (nM)IC50 (μM)Biological Activity
This compoundC9H12N41.3 - 2430.4 - 28DHFR Inhibitor
Related Pyrimidine DerivativeC9H12N413 - 2083.7 - 54DHFR Inhibitor

Comparison with Similar Compounds

Substituent Variations in Pyrimidine-4,6-diamine Derivatives

The N4 and N6 positions of pyrimidine-4,6-diamine derivatives are critical for modulating biological activity. Below is a comparative analysis of substituent effects:

Compound Name N4 Substituent N6 Substituent Molecular Formula Molecular Weight Key Features
Target Compound 2-Methoxyethyl Cyclopropyl C₁₀H₁₇N₃O 207.26 g/mol Balanced hydrophilicity/lipophilicity
2-Cyclopropyl-N4-methylpyrimidine-4,6-diamine Methyl Cyclopropyl C₈H₁₁N₃ 149.19 g/mol Reduced solubility due to short alkyl
NBI 27914 Cyclopropylmethyl Propyl C₁₉H₂₂Cl₃N₃ 398.66 g/mol Trichlorophenyl group enhances lipophilicity
SC241 Bis-(2-methoxyethyl) Triazolo ring C₂₀H₂₅BrN₆O₂ 485.36 g/mol Triazolo core for kinase inhibition
5-Nitro-N4-(4-(phenylamino)phenyl)pyrimidine-4,6-diamine 4-(Phenylamino)phenyl Nitro C₁₆H₁₄N₆O₂ 322.32 g/mol Electron-withdrawing nitro group

Key Observations :

  • NBI 27914 and SC241 feature bulkier substituents (trichlorophenyl, triazolo), which may enhance target binding but reduce metabolic stability .
  • The nitro group in 5-nitro-N4-(4-(phenylamino)phenyl)pyrimidine-4,6-diamine introduces strong electron-withdrawing effects, likely altering reactivity and interaction with biological targets .

Core Structure Modifications

Replacement of the pyrimidine core with pyrazolo[3,4-d]pyrimidine significantly alters pharmacological profiles:

Compound Name Core Structure Molecular Formula Molecular Weight Notable Features
Target Compound Pyrimidine C₁₀H₁₇N₃O 207.26 g/mol Simpler structure, versatile modifications
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine Pyrazolo-pyrimidine C₆H₆N₆ 162.15 g/mol Planar heterocycle for kinase inhibition
N6-(2-Cyclohexenylethyl)-N4-(3-methylphenyl)-1-phenyl-pyrazolo[3,4-d]pyrimidine-4,6-diamine Pyrazolo-pyrimidine C₂₇H₂₇N₇ 449.55 g/mol Bulky substituents for selective binding

Key Observations :

  • Pyrazolo-pyrimidine cores (e.g., ) are often associated with kinase inhibition due to their planar structure and ability to occupy ATP-binding pockets .
  • The target compound’s pyrimidine core offers synthetic flexibility but may lack the inherent affinity of fused heterocycles like pyrazolo-pyrimidine.

Pharmacological and Physicochemical Trends

  • Lipophilicity : Cyclopropyl and aryl groups (e.g., NBI 27914) increase logP values, favoring blood-brain barrier penetration but risking off-target effects .
  • Solubility : Methoxyethyl and pyridinylmethyl groups (e.g., ) enhance aqueous solubility compared to purely alkyl or aromatic substituents .
  • Metabolic Stability : Bulkier substituents (e.g., trichlorophenyl in NBI 27914) may reduce CYP450-mediated metabolism but increase molecular weight beyond optimal ranges (~500 g/mol) .

Preparation Methods

Preparation of Pyrimidine Core Intermediates

A foundational step involves preparing 2-chloro-4,6-dimethoxypyrimidine as a key intermediate, which can be further derivatized to the target compound. According to patent CN1467206A, the preparation of 2-chloro-4,6-dimethoxypyrimidine proceeds via three main reactions:

  • Salifying Reaction: Malononitrile reacts in a composite solvent system with anhydrous hydrogen chloride under controlled pressure and temperature to form dimethyl propylene diimine dihydrochloride.
  • Cyanamide Reaction: The diimine dihydrochloride is treated with potassium hydroxide and cyanamide solution to yield 3-amino-3-methoxy-N-cyano-2-propylene imine.
  • Condensation Reaction: The intermediate undergoes condensation in the presence of a catalyst and complexing agent with HCl gas to form 2-chloro-4,6-dimethoxypyrimidine crystals.

The composite solvent may include dimethylformamide, dimethylacetamide, dimethyl sulfoxide, and others to optimize yield and purity.

Step Reagents/Conditions Product Yield (%) Notes
Salifying Reaction Malononitrile, methanol, composite solvent, HCl (0-20 atm), -25 to 120 °C Dimethyl propylene diimine dihydrochloride High Reaction time 1-8 hours
Cyanamide Reaction KOH, water, 50% H2NCN, room temperature 3-amino-3-methoxy-N-cyano-2-propylene imine Moderate 1-10 hours reaction time
Condensation Reaction Complexing agent, catalyst, HCl gas, -15 °C 2-chloro-4,6-dimethoxypyrimidine ~99 Recrystallization from methanol

This intermediate serves as a platform for further substitution at the 2-position and amination at the 4 and 6 positions.

Introduction of Cyclopropyl Group and N4-(2-methoxyethyl) Substitution

According to patent CN101472887A, cyclopropyl amine derivatives including cyclopropyl-substituted pyrimidines can be synthesized by:

  • Nucleophilic substitution of the 2-chloropyrimidine intermediate with cyclopropylamine or its derivatives.
  • Subsequent selective amination or alkylation at the N4 position with 2-methoxyethyl groups using appropriate alkylating agents or reductive amination protocols.

The general synthetic approach involves:

  • Reacting 2-chloro-4,6-diaminopyrimidine or its derivatives with cyclopropylamine under controlled conditions to substitute the chlorine at the 2-position.
  • Functionalizing the N4 amino group with 2-methoxyethyl substituent, typically via nucleophilic substitution using 2-methoxyethyl halides or via reductive amination with 2-methoxyacetaldehyde derivatives.

The reaction conditions such as solvent choice, temperature, and catalysts are optimized to maximize selectivity and yield.

Example Synthetic Route Summary

Stage Reagents/Conditions Outcome Yield (%) Remarks
2-chloro-4,6-diaminopyrimidine synthesis From 2-chloro-4,6-dimethoxypyrimidine via amination 2-chloro-4,6-diaminopyrimidine intermediate Moderate Amination with ammonia or amines
Cyclopropyl substitution Cyclopropylamine, solvent (e.g., ethanol), heating 2-cyclopropyl-4,6-diaminopyrimidine Good Nucleophilic aromatic substitution
N4-(2-methoxyethyl) functionalization 2-methoxyethyl halide or aldehyde, base or reductant This compound High Controlled alkylation or reductive amination

Research Findings and Optimization

  • The use of composite solvents as described in CN1467206A enhances solubility and reaction efficiency in the initial pyrimidine core formation.
  • Maintaining low temperatures during condensation (-15 °C) helps control side reactions and improves crystal purity.
  • The cyclopropyl substitution step benefits from polar aprotic solvents and moderate heating to facilitate nucleophilic aromatic substitution.
  • Alkylation at N4 with 2-methoxyethyl groups requires careful control of stoichiometry and reaction time to avoid over-alkylation or side reactions.
  • Purification by recrystallization from methanol or similar solvents yields high-purity final products suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Step No. Reaction Type Key Reagents/Conditions Product Intermediate Yield (%) Critical Parameters
1 Salifying Malononitrile, HCl, composite solvent Dimethyl propylene diimine dihydrochloride High Pressure 0-20 atm, temp -25-120 °C
2 Cyanamide Reaction KOH, water, 50% cyanamide solution 3-amino-3-methoxy-N-cyano-2-propylene imine Moderate Room temp, 1-10 hours
3 Condensation Catalyst, complexing agent, HCl gas 2-chloro-4,6-dimethoxypyrimidine ~99 Temp -15 °C, recrystallization
4 Amination (4,6-positions) Ammonia or amines 2-chloro-4,6-diaminopyrimidine Moderate Controlled pH, temp
5 Cyclopropyl substitution Cyclopropylamine, solvent, heat 2-cyclopropyl-4,6-diaminopyrimidine Good Polar aprotic solvent, moderate heat
6 N4-(2-methoxyethyl) functionalization 2-methoxyethyl halide or aldehyde, base/reductant This compound High Stoichiometry, reaction time control

Q & A

Q. What are the key synthetic methodologies for preparing 2-cyclopropyl-N4-(2-methoxyethyl)pyrimidine-4,6-diamine, and how are intermediates validated?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions at the pyrimidine core. For example, analogous pyrimidine-diamine derivatives are synthesized via sequential amination steps, where cyclopropyl and methoxyethyl groups are introduced at the N4 and N6 positions, respectively. Intermediates are purified using flash column chromatography (FCC) with silica gel, yielding solids (e.g., 68–92% purity) . Structural validation relies on 1H/13C NMR and mass spectrometry (MS) . Key spectral markers include:

  • NMR : Distinct amine proton signals (δ 5.8–6.2 ppm for NH groups) and cyclopropyl CH2 resonances (δ 0.8–1.2 ppm).
  • MS : Molecular ion peaks matching the theoretical mass (e.g., [M+H]+ for C10H16N4O: 225.13 g/mol).

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions (e.g., cyclopropyl vs. methoxyethyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity (>95% by LC-MS).
  • X-ray Crystallography : Resolves ambiguous stereochemistry (if applicable), as seen in related pyrimidine derivatives .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound, and what variables dominate yield and purity?

Methodological Answer: A 2^k factorial design (where k = variables) can systematically evaluate reaction parameters. Key factors include:

  • Temperature (e.g., 80–120°C for amination).
  • Catalyst loading (e.g., Pd/C or CuI for cross-coupling steps).
  • Solvent polarity (e.g., DMF vs. THF for solubility).

Q. Example Table :

VariableLow LevelHigh LevelEffect on Yield (%)
Temperature80°C120°C+15% (p < 0.05)
Catalyst5 mol%10 mol%+8% (p = 0.07)

Optimal conditions derived from response surface modeling (e.g., 110°C, 8 mol% catalyst in DMF) maximize yield while minimizing byproducts .

Q. What in vitro assays are recommended to evaluate its kinase inhibitory activity, and how do structural modifications impact potency?

Methodological Answer:

  • Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, JAK3) in ATP-competitive binding assays. Measure IC50 values via fluorescence polarization .
  • Structure-Activity Relationship (SAR) Insights :
    • Cyclopropyl Group : Enhances hydrophobic interactions with kinase pockets (e.g., JAK3 selectivity increases 5-fold vs. methyl substituents) .
    • Methoxyethyl Chain : Improves solubility but may reduce cell permeability (logP optimization required).

Data Contradiction Analysis :
Conflicting IC50 values across studies may arise from assay conditions (e.g., ATP concentration variations). Normalize data using reference inhibitors (e.g., staurosporine) and validate with orthogonal methods (e.g., cellular proliferation assays) .

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., cytochrome P450 assays).
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., O-demethylation of methoxyethyl groups).
  • Dose-Response Modeling : Bridge in vitro IC50 to in vivo efficacy using allometric scaling (e.g., mg/kg dosing in xenograft models) .

Safety and Handling Considerations

  • Storage : Store at 2–8°C in airtight containers under inert gas (N2/Ar) to prevent oxidation .
  • Hazard Mitigation : Use fume hoods and PPE (gloves, lab coats) during synthesis. No GHS hazards are reported for structurally similar pyrimidine-diamines, but acute toxicity testing is advised .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopropyl-N4-(2-methoxyethyl)pyrimidine-4,6-diamine
Reactant of Route 2
Reactant of Route 2
2-cyclopropyl-N4-(2-methoxyethyl)pyrimidine-4,6-diamine

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